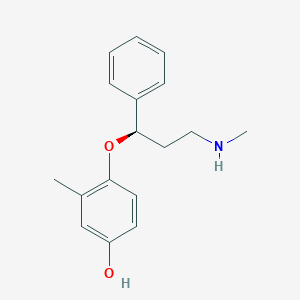

4-Hydroxyatomoxetine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-13-12-15(19)8-9-16(13)20-17(10-11-18-2)14-6-4-3-5-7-14/h3-9,12,17-19H,10-11H2,1-2H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXQPRLGNSJNJM-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)OC(CCNC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)O)O[C@H](CCNC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195869 | |

| Record name | 4-Hydroxyatomoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435293-66-6 | |

| Record name | 4-Hydroxyatomoxetine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0435293666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyatomoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYATOMOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T2XYC0A9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of 4-Hydroxyatomoxetine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyatomoxetine is the principal active metabolite of atomoxetine (B1665822), a selective norepinephrine (B1679862) reuptake inhibitor widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] This guide provides a comprehensive overview of the discovery, pharmacological significance, and synthetic pathways of 4-hydroxyatomoxetine, tailored for professionals in the fields of pharmacology and medicinal chemistry.

Discovery and Pharmacological Significance

The discovery of 4-hydroxyatomoxetine is intrinsically linked to the metabolic studies of its parent drug, atomoxetine. It was identified as the major oxidative metabolite formed through the action of the cytochrome P450 2D6 (CYP2D6) enzyme.[3][4][5] The pharmacological activity of 4-hydroxyatomoxetine is significant, as it is equipotent to atomoxetine in its ability to inhibit the norepinephrine transporter (NET).[4][5][6]

The metabolism of atomoxetine and the formation of 4-hydroxyatomoxetine are heavily influenced by genetic polymorphisms of the CYP2D6 enzyme. Individuals are generally categorized as extensive metabolizers (EMs) or poor metabolizers (PMs).[4] In EMs, atomoxetine is readily converted to 4-hydroxyatomoxetine, which is then rapidly glucuronidated and excreted.[3][6] Conversely, PMs exhibit a significantly slower rate of metabolism, leading to higher plasma concentrations and a longer half-life of atomoxetine, while the levels of 4-hydroxyatomoxetine are considerably lower.[1][4][6] This variability in metabolism has clinical implications for the efficacy and tolerability of atomoxetine treatment.[7][8]

Pharmacokinetic and Pharmacodynamic Data

The following tables summarize key quantitative data for 4-hydroxyatomoxetine in comparison to its parent compound, atomoxetine.

Table 1: Pharmacokinetic Parameters

| Parameter | Atomoxetine | 4-Hydroxyatomoxetine | Notes |

| Bioavailability | 63-94% | - | Dependent on CYP2D6 metabolizer status.[1] |

| Protein Binding | 98.7% (mainly albumin) | 66.6% | [1][9] |

| Metabolism | Primarily via CYP2D6 | Rapidly glucuronidated | [3][4][6] |

| Elimination Half-Life | 4.5–25 hours | - | Varies widely between individuals based on CYP2D6 genotype.[1] |

| Excretion | >80% in urine (as metabolites) | Major urinary metabolite (as glucuronide) | [5][6] |

Table 2: Pharmacodynamic Data (Inhibition of Neurotransmitter Transporters)

| Transporter | Atomoxetine (Ki, nM) | 4-Hydroxyatomoxetine (Ki, nM) | Notes |

| Norepinephrine Transporter (NET) | 5 | Equipotent to Atomoxetine | 4-Hydroxyatomoxetine shows similar high affinity for NET.[4][6][10] |

| Serotonin Transporter (SERT) | 77 | 43 | [1] |

| Dopamine Transporter (DAT) | 1451 | - | [10] |

Metabolic Pathway of Atomoxetine

The metabolic conversion of atomoxetine to 4-hydroxyatomoxetine is a critical step in its clearance. The following diagram illustrates this primary metabolic pathway and subsequent conjugation.

Caption: Primary metabolic pathway of atomoxetine to 4-hydroxyatomoxetine.

Synthesis Pathways of 4-Hydroxyatomoxetine

Several synthetic routes to 4-hydroxyatomoxetine have been developed, primarily for research and reference standard preparation. Below are detailed protocols for key synthetic methodologies.

Synthesis via Coupling and Oxidation (Based on Patent WO2011027359A2)

This process involves the synthesis of an intermediate which is then oxidized to introduce the hydroxyl group.

Experimental Protocol:

-

Step a: Synthesis of (R)-N,N-dimethylamino-1-phenylpropanol.

-

React (R)-3-chloro-1-phenylpropanol with dimethylamine (B145610) in a suitable solvent in the presence of a catalyst.

-

-

Step b: Coupling Reaction.

-

Couple the product from Step a with 4-hydroxy-3-methyl acetophenone (B1666503) or 4-fluoro-3-methyl acetophenone to yield (R)-N,N-dimethyl-3-(2-methyl-(4-acetylphenyl)oxy)-3-phenyl-1-aminopropane.

-

-

Step c: Oxidation.

-

Oxidize the compound obtained in Step b to produce (R)-N,N-dimethyl-3-(2-methyl-(4-acetoxyphenyl)oxy)-3-phenyl-1-aminopropane.

-

-

Step d: Conversion to 4-Hydroxyatomoxetine Hydrochloride.

-

Convert the product from Step c to 4-hydroxyatomoxetine hydrochloride through demethylation, hydrolysis, and salt formation.

-

References

- 1. Atomoxetine - Wikipedia [en.wikipedia.org]

- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Atomoxetine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. CYP2D6 and clinical response to atomoxetine in children and adolescents with ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

The Pivotal Role of 4-Hydroxyatomoxetine in the Pharmacological Profile of Atomoxetine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atomoxetine (B1665822), a selective norepinephrine (B1679862) reuptake inhibitor, is a widely prescribed non-stimulant medication for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its clinical efficacy is not solely attributable to the parent compound; its major active metabolite, 4-hydroxyatomoxetine, plays a significant and complex role in its overall pharmacological effects. This technical guide provides an in-depth exploration of the formation, pharmacokinetic profile, and pharmacodynamic actions of 4-hydroxyatomoxetine, offering a comprehensive resource for researchers and drug development professionals. The document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of critical pathways to facilitate a deeper understanding of this key metabolite's contribution to atomoxetine's therapeutic activity.

Introduction

Atomoxetine is primarily metabolized in the liver by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. This metabolic pathway leads to the formation of 4-hydroxyatomoxetine, the principal active metabolite. The genetic polymorphism of CYP2D6 results in significant inter-individual variability in the pharmacokinetics of atomoxetine and the exposure to 4-hydroxyatomoxetine, categorizing individuals into poor, intermediate, extensive, and ultrarapid metabolizers. Understanding the distinct pharmacological properties of 4-hydroxyatomoxetine is therefore crucial for a complete comprehension of atomoxetine's mechanism of action and for optimizing its clinical use.

Metabolism of Atomoxetine to 4-Hydroxyatomoxetine

The primary metabolic route for atomoxetine is the hydroxylation of the aromatic ring at the fourth position, yielding 4-hydroxyatomoxetine. This reaction is almost exclusively catalyzed by the CYP2D6 enzyme. In individuals with normal or extensive CYP2D6 activity (extensive metabolizers, EMs), this conversion is rapid. Conversely, in individuals with deficient CYP2D6 activity (poor metabolizers, PMs), the formation of 4-hydroxyatomoxetine is significantly slower, leading to higher plasma concentrations and a longer half-life of the parent drug, atomoxetine.

Following its formation, 4-hydroxyatomoxetine is primarily eliminated via glucuronidation, a phase II metabolic reaction, to form 4-hydroxyatomoxetine-O-glucuronide, which is then excreted in the urine.

Data Presentation: Pharmacokinetic and Pharmacodynamic Parameters

The following tables summarize the key quantitative data for atomoxetine and its primary active metabolite, 4-hydroxyatomoxetine, highlighting the differences between CYP2D6 extensive and poor metabolizers.

Table 1: Pharmacokinetic Parameters of Atomoxetine and 4-Hydroxyatomoxetine in a Single-Dose Study

| Parameter | Atomoxetine (Extensive Metabolizers) | Atomoxetine (Poor Metabolizers) | 4-Hydroxyatomoxetine (Extensive Metabolizers) |

| Cmax (ng/mL) | ~285 | ~805 | ~16.5 |

| AUC (ng·h/mL) | ~1450 | ~7950 | ~85 |

| t½ (h) | ~5.2 | ~21.6 | ~0.7 |

| CL/F (L/h/kg) | ~0.35 | ~0.03 | Not Reported |

Data compiled from multiple sources. Values are approximate and can vary based on the specific study population and dosage.

Table 2: Comparative Binding Affinities (Ki, nM) of Atomoxetine and 4-Hydroxyatomoxetine

| Transporter/Receptor | Atomoxetine (Ki, nM) | 4-Hydroxyatomoxetine (Ki, nM) |

| Norepinephrine Transporter (NET) | 5 | Equipotent to Atomoxetine |

| Serotonin (B10506) Transporter (SERT) | 77 | 43 |

| Dopamine (B1211576) Transporter (DAT) | 1451 | Not Reported |

| Kappa-Opioid Receptor | Not Reported | Partial Agonist (sub-micromolar affinity) |

| Mu-Opioid Receptor | Not Reported | Antagonist (sub-micromolar affinity) |

Data compiled from various in vitro studies.[1]

Table 3: Plasma Protein Binding of Atomoxetine and its Metabolites

| Compound | Plasma Protein Binding (%) | Primary Binding Protein |

| Atomoxetine | 98.7 | Albumin |

| 4-Hydroxyatomoxetine | 66.6 | Not specified |

| N-Desmethylatomoxetine | 99.1 | Not specified |

Pharmacodynamic Profile of 4-Hydroxyatomoxetine

Norepinephrine Reuptake Inhibition

4-Hydroxyatomoxetine is a potent and selective inhibitor of the norepinephrine transporter (NET), with a binding affinity that is equipotent to the parent compound, atomoxetine.[2] This indicates that in extensive metabolizers, where this metabolite is more readily formed, it significantly contributes to the overall inhibition of norepinephrine reuptake, a key mechanism for the therapeutic effects of atomoxetine in ADHD.

Activity at Other Monoamine Transporters

While atomoxetine exhibits significantly lower affinity for the serotonin (SERT) and dopamine (DAT) transporters compared to NET, its metabolite, 4-hydroxyatomoxetine, has been shown to have a higher affinity for SERT than the parent drug.[1] This suggests a potential for a modest serotonergic effect, although the clinical significance of this finding remains to be fully elucidated.

Opioid Receptor Modulation

An important and distinct pharmacological characteristic of 4-hydroxyatomoxetine is its activity at opioid receptors. It acts as a partial agonist at kappa-opioid receptors and an antagonist at mu-opioid receptors, with sub-micromolar affinity for both.[3][4] This modulation of the opioid system is not observed with atomoxetine itself and may contribute to the overall clinical profile of the drug, potentially influencing mood and other central nervous system effects, though further research is needed to confirm these effects in vivo.

Experimental Protocols

In Vitro CYP2D6 Inhibition Assay Using Human Liver Microsomes

Objective: To determine the inhibitory potential of a test compound on the CYP2D6-mediated metabolism of a probe substrate.

Materials:

-

Pooled human liver microsomes (HLMs)

-

CYP2D6 probe substrate (e.g., dextromethorphan (B48470) or bufuralol)

-

Test compound and positive control inhibitor (e.g., quinidine)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile or other suitable quenching solvent

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the test compound, positive control, and probe substrate in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system and keep on ice.

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine potassium phosphate buffer, HLM suspension, and the test compound at various concentrations (or positive control/vehicle).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the test compound to interact with the microsomes.

-

Initiation of Reaction: Add the CYP2D6 probe substrate to the mixture.

-

Start of Metabolism: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes), ensuring linear metabolite formation.

-

Termination of Reaction: Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant to a new plate or vials for analysis.

-

LC-MS/MS Analysis: Analyze the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

-

Data Analysis: Calculate the rate of metabolite formation at each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable sigmoidal dose-response model.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

Objective: To determine the binding affinity (Ki) of a test compound for the human norepinephrine transporter.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human NET (e.g., HEK293 cells)

-

Radioligand specific for NET (e.g., [³H]nisoxetine)

-

Test compound and a known high-affinity NET inhibitor for determining non-specific binding (e.g., desipramine)

-

Assay buffer (e.g., Tris-HCl with appropriate salts)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Membrane Preparation: Thaw the frozen cell membrane preparation on ice and resuspend in the assay buffer to a desired protein concentration.

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically at or below its Kd value), and the membrane preparation. For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of a known NET inhibitor is added.

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Termination of Binding: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Plasma Protein Binding Assay using Equilibrium Dialysis

Objective: To determine the fraction of a test compound bound to plasma proteins.

Materials:

-

Equilibrium dialysis apparatus (e.g., 96-well plate format)

-

Semi-permeable dialysis membrane (with a molecular weight cut-off that retains proteins but allows the free drug to pass through)

-

Human plasma

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound

-

LC-MS/MS system for analysis

Procedure:

-

Device Preparation: Assemble the equilibrium dialysis device with the dialysis membrane separating the plasma and buffer chambers.

-

Sample Preparation: Spike the human plasma with the test compound at a known concentration.

-

Loading the Device: Add the spiked plasma to one side of the membrane (the plasma chamber) and an equal volume of PBS to the other side (the buffer chamber).

-

Equilibration: Seal the device and incubate it at 37°C with gentle shaking for a sufficient time to allow the unbound drug to reach equilibrium across the membrane (typically 4-24 hours). The exact time should be determined in preliminary experiments.

-

Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.

-

Sample Analysis: Determine the concentration of the test compound in the samples from both chambers using a validated LC-MS/MS method.

-

Data Analysis: Calculate the fraction unbound (fu) using the following formula: fu = Cbuffer / Cplasma, where Cbuffer is the concentration of the compound in the buffer chamber at equilibrium, and Cplasma is the concentration of the compound in the plasma chamber at equilibrium. The percentage of protein binding is then calculated as (1 - fu) * 100%.

Conclusion

4-Hydroxyatomoxetine is a pharmacologically active metabolite that plays a crucial role in the overall therapeutic effect of atomoxetine, particularly in individuals who are extensive metabolizers of CYP2D6. Its equipotent inhibition of the norepinephrine transporter, coupled with its unique activity at serotonin and opioid receptors, contributes to the complex pharmacology of its parent drug. A thorough understanding of the properties of 4-hydroxyatomoxetine is essential for interpreting clinical outcomes, predicting drug-drug interactions, and guiding future drug development efforts in the field of ADHD and related neurological disorders. The data and protocols presented in this guide provide a foundational resource for researchers dedicated to advancing the understanding of atomoxetine's mechanism of action.

References

The Core Mechanism of 4-Hydroxyatomoxetine at the Norepinephrine Transporter: An In-depth Technical Guide

For Immediate Release

[City, State] – [Date] – This whitepaper provides a comprehensive technical overview of the mechanism of action of 4-hydroxyatomoxetine, the primary active metabolite of the attention-deficit/hyperactivity disorder (ADHD) medication atomoxetine (B1665822), at the human norepinephrine (B1679862) transporter (NET). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology, molecular biology, and medicinal chemistry.

Introduction

Atomoxetine is a selective norepinephrine reuptake inhibitor (NRI) widely prescribed for the treatment of ADHD. Following oral administration, atomoxetine is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to form its major pharmacologically active metabolite, 4-hydroxyatomoxetine.[1][2] This metabolite is subsequently glucuronidated and excreted.[2] Understanding the interaction of 4-hydroxyatomoxetine with the norepinephrine transporter is crucial for a complete comprehension of atomoxetine's therapeutic efficacy and for the development of novel therapeutics targeting the noradrenergic system.

Mechanism of Action at the Norepinephrine Transporter

4-hydroxyatomoxetine exerts its pharmacological effect through potent and selective inhibition of the presynaptic norepinephrine transporter (NET).[3][4] The NET is a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, thereby terminating noradrenergic signaling. By binding to the NET, 4-hydroxyatomoxetine blocks this reuptake process, leading to an increased concentration and prolonged duration of action of norepinephrine in the synapse. This enhancement of noradrenergic neurotransmission in brain regions critical for attention and executive function, such as the prefrontal cortex, is believed to be the primary mechanism underlying its therapeutic effects in ADHD.

The binding of 4-hydroxyatomoxetine to the norepinephrine transporter is competitive with the endogenous substrate, norepinephrine. There is currently no evidence to suggest that 4-hydroxyatomoxetine acts as an allosteric modulator of the NET.

Quantitative Analysis of NET Inhibition

The potency of 4-hydroxyatomoxetine as a norepinephrine transporter inhibitor has been quantified using various in vitro assays. It is widely reported to be equipotent to its parent compound, atomoxetine.

| Compound | Parameter | Value (nM) | Assay Type | Species | Reference |

| Atomoxetine | Kᵢ | 5 | Radioligand Binding ([³H]nisoxetine) | Human | |

| 4-Hydroxyatomoxetine | Kᵢ | ~5 (equipotent to atomoxetine) | Inferred from equipotency statements | Human | |

| Atomoxetine | IC₅₀ | 31 ± 10 ng/mL | PET Imaging with [¹¹C]MRB | Rhesus Monkey |

Note: The Kᵢ value for 4-hydroxyatomoxetine is inferred from multiple sources stating its equipotency with atomoxetine.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of 4-hydroxyatomoxetine with the norepinephrine transporter.

Radioligand Binding Assay for Norepinephrine Transporter

This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of a test compound for the human norepinephrine transporter using [³H]nisoxetine as the radioligand.

Materials:

-

HEK293 cells stably expressing the human norepinephrine transporter (hNET)

-

Cell culture medium (e.g., DMEM with 10% FBS and selection antibiotic)

-

Phosphate-Buffered Saline (PBS)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Radioligand: [³H]nisoxetine (specific activity ~80-90 Ci/mmol)

-

Non-specific binding control: Desipramine (B1205290) (10 µM)

-

Test compound: 4-hydroxyatomoxetine

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture hNET-HEK293 cells to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Homogenize cells in ice-cold assay buffer and centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or 10 µM desipramine (for non-specific binding) or various concentrations of 4-hydroxyatomoxetine.

-

50 µL of [³H]nisoxetine at a final concentration of ~1 nM.

-

100 µL of the membrane preparation (containing 10-20 µg of protein).

-

-

Incubate the plate at 4°C for 2-3 hours with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Synaptosomal Norepinephrine Uptake Assay

This protocol describes a method to measure the inhibition of [³H]norepinephrine uptake into rat brain synaptosomes by a test compound.

Materials:

-

Rat brain tissue (e.g., cortex or hypothalamus)

-

Homogenization Buffer: 0.32 M sucrose (B13894) in 10 mM HEPES, pH 7.4

-

Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 1.3 mM CaCl₂, 10 mM glucose, 0.1 mM ascorbic acid, and 10 µM pargyline, pH 7.4.

-

Radiolabeled substrate: [³H]norepinephrine

-

Test compound: 4-hydroxyatomoxetine

-

Non-specific uptake control: Incubation at 4°C or use of a high concentration of a known NET inhibitor (e.g., desipramine).

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Dissect the desired brain region on ice.

-

Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (the synaptosomal fraction) in KRH buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with various concentrations of 4-hydroxyatomoxetine or vehicle for 10 minutes at 37°C.

-

Initiate the uptake by adding [³H]norepinephrine at a final concentration of ~10 nM.

-

Incubate for 5-10 minutes at 37°C.

-

-

Termination and Measurement:

-

Terminate the uptake by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold KRH buffer.

-

Measure the radioactivity retained on the filters by liquid scintillation counting.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (measured at 4°C or in the presence of a saturating concentration of a NET inhibitor) from the total uptake.

-

Calculate the percentage inhibition of specific uptake for each concentration of the test compound.

-

Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

-

Signaling Pathways and Logical Relationships

The inhibition of the norepinephrine transporter by 4-hydroxyatomoxetine initiates a cascade of downstream signaling events. The increased synaptic concentration of norepinephrine leads to the activation of postsynaptic α- and β-adrenergic receptors.

Caption: Downstream signaling cascade following NET inhibition by 4-hydroxyatomoxetine.

The logical relationship of 4-hydroxyatomoxetine's mechanism of action can be visualized as a direct consequence of its metabolic generation and subsequent interaction with its molecular target.

Caption: Logical flow of 4-hydroxyatomoxetine's mechanism of action.

An experimental workflow for determining the inhibitory constant (Kᵢ) of 4-hydroxyatomoxetine at the norepinephrine transporter is a multi-step process involving both experimental execution and data analysis.

References

in vitro pharmacological profile of 4-Hydroxyatomoxetine

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of 4-Hydroxyatomoxetine

Introduction

Atomoxetine (B1665822), a selective norepinephrine (B1679862) reuptake inhibitor (NRI), is a non-stimulant medication primarily used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its therapeutic effects are thought to be mediated by its action on the presynaptic norepinephrine transporter (NET). Following administration, atomoxetine is extensively metabolized in the liver, primarily by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[1][2][3] This metabolic process yields several metabolites, with 4-hydroxyatomoxetine being the major and pharmacologically active metabolite.[3][4]

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of 4-hydroxyatomoxetine. It is intended for researchers, scientists, and drug development professionals, offering detailed data on its binding affinities, functional activity, and the experimental protocols used for its characterization.

In Vitro Binding and Functional Activity Profile

4-Hydroxyatomoxetine is a potent inhibitor of the norepinephrine transporter (NET), demonstrating an affinity comparable to its parent compound, atomoxetine.[1][5][6][7] Notably, it also exhibits significant affinity for the serotonin (B10506) transporter (SERT), a characteristic that is less pronounced in atomoxetine.[1] Like its parent drug, 4-hydroxyatomoxetine shows minimal affinity for the dopamine (B1211576) transporter (DAT) and other neurotransmitter receptors.[1]

While plasma concentrations of 4-hydroxyatomoxetine are generally low, its pharmacological activity is significant due to substantially lower plasma protein binding (66.6%) compared to atomoxetine (98.7%).[1][6][8] This results in a higher fraction of unbound, pharmacologically active drug available to interact with its targets.[1]

Data Presentation: Monoamine Transporter Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of 4-hydroxyatomoxetine and its parent compound, atomoxetine, at human monoamine transporters.

| Compound | NET (Ki, nM) | SERT (Ki, nM) | DAT (Ki, nM) |

| 4-Hydroxyatomoxetine | 3.0[1] | 43[1] | >1000 (implied low affinity)[1] |

| Atomoxetine (for comparison) | 5[9] | 77[9] | 1451[9] |

Other Receptor Interactions

Recent studies have indicated that 4-hydroxyatomoxetine also interacts with opioid receptors, a characteristic not typically associated with atomoxetine.

| Receptor | Activity | Affinity |

| μ-Opioid Receptor | Antagonist | Sub-micromolar[8] |

| κ-Opioid Receptor | Partial Agonist | Sub-micromolar[8] |

Signaling Pathway: Mechanism of Action

The primary mechanism of action for 4-hydroxyatomoxetine is the selective inhibition of the norepinephrine transporter (NET). By binding to NET on the presynaptic neuronal membrane, it blocks the reuptake of norepinephrine from the synaptic cleft. This leads to an increased concentration and prolonged duration of action of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.

Experimental Protocols

The characterization of 4-hydroxyatomoxetine's in vitro profile relies on standard pharmacological assays, including radioligand binding and neurotransmitter uptake inhibition assays.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

This protocol determines the binding affinity (Ki) of a test compound for a specific transporter by measuring its ability to displace a known radioligand.

A. Materials and Reagents

-

Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human norepinephrine (NET), serotonin (SERT), or dopamine (DAT) transporter.

-

Radioligands:

-

For NET: [³H]-Nisoxetine

-

For SERT: [³H]-Citalopram

-

For DAT: [³H]-WIN 35,428

-

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Test Compound: 4-Hydroxyatomoxetine, serially diluted.

-

Non-specific Binding (NSB) Agent: High concentration of a known inhibitor (e.g., 10 µM Desipramine for NET).

-

96-well microplates, filter mats (GF/B or GF/C), scintillation fluid, and a microplate scintillation counter.

B. Experimental Procedure

-

Membrane Preparation: Thaw cryopreserved cell membranes on ice and dilute to a final protein concentration of 5-20 µ g/well in ice-cold assay buffer.

-

Plate Setup: Add reagents to a 96-well plate in triplicate for each condition:

-

Total Binding (TB): 50 µL assay buffer + 50 µL radioligand + 100 µL membrane suspension.

-

Non-specific Binding (NSB): 50 µL NSB agent + 50 µL radioligand + 100 µL membrane suspension.

-

Test Compound: 50 µL of each 4-hydroxyatomoxetine dilution + 50 µL radioligand + 100 µL membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60-120 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly harvest the plate contents onto a filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter mat, place it in a sample bag with scintillation fluid, and count the radioactivity in a microplate scintillation counter.

C. Data Analysis

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Determine the percent inhibition by the test compound at each concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of a neurotransmitter substrate into cells expressing the corresponding transporter.

A. Materials and Reagents

-

Cells: HEK293 cells stably expressing the human NET or SERT, plated in 96-well plates to form a confluent monolayer.

-

Substrate: Radiolabeled ([³H]-Norepinephrine or [³H]-Serotonin) or a fluorescent substrate analog.

-

Assay Buffer: Krebs-HEPES buffer (KHB), pH 7.4.

-

Test Compound: 4-Hydroxyatomoxetine, serially diluted.

-

Uptake Inhibitor (for control): A known potent inhibitor (e.g., Cocaine or Desipramine).

-

Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS).

B. Experimental Procedure

-

Cell Plating: Seed cells in a 96-well plate and grow overnight to achieve a confluent monolayer.

-

Pre-incubation: Wash the cells once with assay buffer. Pre-incubate the cells with various concentrations of 4-hydroxyatomoxetine or control inhibitor for 10-20 minutes at 37°C.

-

Uptake Initiation: Add the radiolabeled or fluorescent substrate to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 3-10 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell line.

-

Uptake Termination: Rapidly terminate the uptake by washing the cells 3-4 times with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells by adding Lysis Buffer to each well.

-

Measurement:

-

For radiolabeled substrates: Add scintillation cocktail and measure radioactivity using a scintillation counter.

-

For fluorescent substrates: Measure fluorescence intensity using a plate reader with appropriate excitation/emission filters.

-

C. Data Analysis

-

Define 100% uptake from wells with substrate only and 0% uptake from wells with a high concentration of a known inhibitor.

-

Calculate the percent inhibition for each concentration of 4-hydroxyatomoxetine.

-

Plot the percent inhibition against the log concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the potency of the compound as an uptake inhibitor.

Conclusion

The in vitro pharmacological profile of 4-hydroxyatomoxetine reveals it to be a potent and crucial contributor to the therapeutic action of its parent drug, atomoxetine. It is a high-affinity inhibitor of the norepinephrine transporter, equipotent to atomoxetine, and also possesses significant inhibitory activity at the serotonin transporter.[1][5] Its lower plasma protein binding suggests a higher bioavailability at its target sites compared to atomoxetine.[1] Understanding this detailed profile is essential for researchers in the fields of neuropharmacology and drug development, particularly for interpreting clinical outcomes and designing novel therapeutics targeting monoamine transporters.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Atomoxetine | C17H21NO | CID 54841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Atomoxetine - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

The Enzymatic Architecture of Atomoxetine Metabolism: A Technical Guide to the Formation of 4-Hydroxyatomoxetine by CYP2D6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the enzymatic conversion of atomoxetine (B1665822) to its primary active metabolite, 4-hydroxyatomoxetine, a critical step mediated by the cytochrome P450 2D6 (CYP2D6) enzyme. Understanding this metabolic pathway is paramount for comprehending atomoxetine's pharmacokinetics, pharmacodynamics, and the clinical implications of genetic polymorphisms in the CYP2D6 gene. This document details the quantitative kinetic parameters, experimental protocols for in vitro analysis, and the analytical methodologies required for precise quantification.

Core Metabolic Pathway: The Role of CYP2D6

Atomoxetine, a selective norepinephrine (B1679862) reuptake inhibitor, is extensively metabolized in the liver. The principal metabolic route is the aromatic hydroxylation of the 2-methylphenoxy group to form 4-hydroxyatomoxetine. This reaction is predominantly catalyzed by the CYP2D6 enzyme.[1][2] 4-hydroxyatomoxetine is an equipotent inhibitor of the norepinephrine transporter as the parent drug; however, it is rapidly glucuronidated to an inactive conjugate, 4-hydroxyatomoxetine-O-glucuronide, which is then excreted.[3][4]

The genetic polymorphism of CYP2D6 leads to significant inter-individual variability in atomoxetine metabolism, categorizing individuals into phenotypes such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive (normal) metabolizers (EMs), and ultrarapid metabolizers (UMs).[5] Individuals with reduced or absent CYP2D6 activity (PMs) exhibit a markedly decreased rate of 4-hydroxyatomoxetine formation, leading to higher plasma concentrations and a longer half-life of the parent drug.[1][6] In these individuals, other CYP isoforms, such as CYP2C19, play a more prominent, albeit less efficient, role in atomoxetine metabolism, primarily through N-demethylation to form N-desmethylatomoxetine.[7][8]

Quantitative Enzyme Kinetics

The efficiency of atomoxetine 4-hydroxylation by CYP2D6 is characterized by a low Michaelis-Menten constant (Km) and a high intrinsic clearance (CLint), indicating a high affinity of the enzyme for the substrate. In contrast, in the absence of functional CYP2D6, the alternative pathways exhibit significantly lower affinity and clearance.

| Enzyme System | Metabolite | Km (µM) | Vmax | CLint (Vmax/Km) (µL/min/mg) | Reference |

| Human Liver Microsomes (CYP2D6 Active) | 4-Hydroxyatomoxetine | 2.3 | Not Reported | 103 | [2] |

| Human Liver Microsomes (CYP2D6 Deficient) | 4-Hydroxyatomoxetine | 149 | Not Reported | 0.2 | [2] |

| Human Liver Microsomes | N-Desmethylatomoxetine | 83 | Not Reported | 0.8 | [2] |

Signaling and Metabolic Pathways

The metabolic cascade of atomoxetine is initiated by phase I oxidation reactions, primarily mediated by CYP enzymes, followed by a phase II conjugation reaction.

Experimental Protocols

In Vitro Metabolism of Atomoxetine using Human Liver Microsomes (HLMs)

This protocol describes a typical experiment to determine the kinetics of 4-hydroxyatomoxetine formation in vitro.

1. Reagents and Materials:

-

Pooled human liver microsomes (HLMs) from extensive metabolizers

-

Atomoxetine hydrochloride

-

4-Hydroxyatomoxetine analytical standard

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN) for quenching the reaction

-

Internal standard (IS) for LC-MS/MS analysis (e.g., deuterated atomoxetine)

2. Incubation Procedure:

-

Prepare a stock solution of atomoxetine in a suitable solvent (e.g., methanol (B129727) or water) and serially dilute to achieve a range of final concentrations (e.g., 0.5 - 50 µM).

-

Pre-warm a solution of HLMs (final protein concentration, e.g., 0.2 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.

-

Add the atomoxetine solution to the HLM suspension and pre-incubate for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.

-

Incubate for a specific time (e.g., 15 minutes) at 37°C in a shaking water bath. Ensure the reaction time is within the linear range of metabolite formation.

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples and centrifuge at a high speed (e.g., 16,000 x g) for 10-15 minutes to precipitate the proteins.[9]

-

Collect the supernatant for LC-MS/MS analysis.

3. Data Analysis:

-

Quantify the concentration of 4-hydroxyatomoxetine using a validated LC-MS/MS method.

-

Calculate the rate of metabolite formation (e.g., in pmol/min/mg protein).

-

Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro drug metabolism study.

Analytical Methodology: LC-MS/MS for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of atomoxetine and its metabolites in biological matrices.

Sample Preparation

A common method for sample preparation from in vitro incubations or plasma is protein precipitation.[9] Typically, a two-fold volume of ice-cold acetonitrile containing a suitable internal standard (e.g., d3-atomoxetine) is added to the sample.[9] After vortexing and centrifugation, the clear supernatant is collected for analysis.

Chromatographic and Mass Spectrometric Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of atomoxetine and 4-hydroxyatomoxetine.

| Parameter | Typical Condition | Reference |

| Liquid Chromatography | ||

| Column | C18 reverse-phase (e.g., Kinetex C18, 2.1 mm × 50 mm, 2.6 µm) | [10] |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate (B1210297) with 0.1 mM formic acid) and an organic solvent (e.g., methanol or acetonitrile).[10][11] | [10][11] |

| Flow Rate | 0.2 - 0.5 mL/min | [10][11] |

| Injection Volume | 5 - 20 µL | [9] |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | [9][11] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | [9][11] |

| MRM Transition (Atomoxetine) | m/z 256.4 → 43.8 or 256 -> 44 | [2][9] |

| MRM Transition (4-Hydroxyatomoxetine) | Specific transitions to be optimized based on the instrument. | [11] |

| MRM Transition (d3-Atomoxetine IS) | m/z 259.3 → 47.0 or 259 -> 47 | [9][10] |

Conclusion

The 4-hydroxylation of atomoxetine by CYP2D6 is the rate-limiting step in its clearance for a majority of the population. The profound impact of CYP2D6 genetic polymorphisms on this pathway underscores the importance of pharmacogenetic considerations in atomoxetine therapy. The experimental and analytical methods detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the metabolism of atomoxetine and other CYP2D6 substrates, ultimately contributing to the advancement of personalized medicine.

References

- 1. Clinical pharmacokinetics of atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single Dose, CYP2D6 Genotype-Stratified Pharmacokinetic Study of Atomoxetine in Children with ADHD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Atomoxetine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Atomoxetine - Wikipedia [en.wikipedia.org]

- 7. ClinPGx [clinpgx.org]

- 8. Effects of CYP2C19 genetic polymorphisms on atomoxetine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 4-Hydroxyatomoxetine in the Clinical Profile of Atomoxetine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atomoxetine (B1665822), a selective norepinephrine (B1679862) reuptake inhibitor, is a non-stimulant medication widely used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its therapeutic efficacy is not solely attributed to the parent drug but is significantly influenced by its major active metabolite, 4-hydroxyatomoxetine. This technical guide provides an in-depth exploration of 4-hydroxyatomoxetine, from its metabolic generation and pharmacological activity to the experimental methodologies used for its characterization. A comprehensive understanding of this metabolite is crucial for optimizing atomoxetine therapy and for the development of novel therapeutics targeting the norepinephrine transporter system.

Metabolic Pathway of Atomoxetine to 4-Hydroxyatomoxetine

Atomoxetine undergoes extensive metabolism in the liver, primarily through oxidation. The formation of 4-hydroxyatomoxetine is the principal metabolic route, catalyzed predominantly by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[1][2] This process involves the aromatic hydroxylation of the atomoxetine molecule. In individuals with reduced or absent CYP2D6 activity, known as poor metabolizers (PMs), other CYP enzymes, such as CYP2C19, can contribute to the formation of 4-hydroxyatomoxetine, albeit at a much slower rate.[3]

Following its formation, 4-hydroxyatomoxetine is rapidly conjugated with glucuronic acid to form 4-hydroxyatomoxetine-O-glucuronide, an inactive metabolite that is then excreted primarily in the urine.[4][5] This rapid glucuronidation significantly limits the systemic exposure of the active 4-hydroxyatomoxetine.

A minor metabolic pathway for atomoxetine involves N-demethylation by CYP2C19 to form N-desmethylatomoxetine, which has substantially less pharmacological activity.

Pharmacological Activity and Significance

4-Hydroxyatomoxetine is not merely a byproduct of atomoxetine metabolism; it is an active metabolite that is equipotent to the parent drug as an inhibitor of the norepinephrine transporter (NET). This potent inhibition of NET in the presynaptic cleft leads to an increase in the synaptic concentration of norepinephrine, which is believed to be the primary mechanism of action for the therapeutic effects of atomoxetine in ADHD.

Despite its high potency, the plasma concentrations of 4-hydroxyatomoxetine are significantly lower than those of atomoxetine, typically representing about 1% of the parent drug concentration in extensive metabolizers (EMs) and 0.1% in poor metabolizers (PMs) of CYP2D6. This is due to its rapid and extensive glucuronidation. However, the contribution of 4-hydroxyatomoxetine to the overall clinical effect of atomoxetine cannot be dismissed, particularly given its high affinity for the norepinephrine transporter.

Quantitative Pharmacological and Pharmacokinetic Data

The following tables summarize key quantitative data for atomoxetine and its major active metabolite, 4-hydroxyatomoxetine, providing a comparative overview of their properties.

Table 1: Pharmacological Profile

| Compound | Target | Affinity (Ki) | Potency |

| Atomoxetine | Norepinephrine Transporter (NET) | ~5 nM | Potent Inhibitor |

| 4-Hydroxyatomoxetine | Norepinephrine Transporter (NET) | Not explicitly stated, but equipotent to atomoxetine | Equipotent to Atomoxetine |

Table 2: Pharmacokinetic Parameters in Different CYP2D6 Metabolizer Phenotypes

| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) |

| Atomoxetine | ||

| Bioavailability | 63% | 94% |

| Half-life (t½) | ~5.2 hours | ~21.6 hours |

| Apparent Plasma Clearance | ~0.35 L/hr/kg | ~0.03 L/hr/kg |

| 4-Hydroxyatomoxetine | ||

| Plasma Concentration (relative to Atomoxetine) | 1% | 0.1% |

| N-desmethylatomoxetine | ||

| Plasma Concentration (relative to Atomoxetine) | 5% | 45% |

| Half-life (t½) | ~6-8 hours | ~34-40 hours |

Table 3: Plasma Protein Binding

| Compound | Protein Binding |

| Atomoxetine | 98.7% |

| 4-Hydroxyatomoxetine | 66.6% |

| N-desmethylatomoxetine | 99.1% |

Experimental Protocols

Detailed methodologies are essential for the accurate study and characterization of 4-hydroxyatomoxetine. Below are synthesized protocols for key experiments based on published literature.

In Vitro Metabolism of Atomoxetine in Human Liver Microsomes

This protocol is designed to determine the kinetic parameters of 4-hydroxyatomoxetine formation.

1. Materials:

-

Human liver microsomes (HLMs) from a pool of donors

-

Atomoxetine hydrochloride

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard (e.g., deuterated 4-hydroxyatomoxetine)

-

LC-MS/MS system

2. Incubation Procedure:

-

Prepare a reaction mixture containing HLMs (e.g., 0.2 mg/mL protein concentration) and atomoxetine at various concentrations (e.g., 0.5 to 200 µM) in potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 15 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Collect the supernatant for LC-MS/MS analysis.

3. Data Analysis:

-

Quantify the formation of 4-hydroxyatomoxetine using a validated LC-MS/MS method.

-

Plot the rate of metabolite formation against the substrate concentration.

-

Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

LC-MS/MS Analysis of 4-Hydroxyatomoxetine in Human Plasma

This protocol outlines a sensitive and selective method for the quantification of 4-hydroxyatomoxetine in human plasma.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated 4-hydroxyatomoxetine).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions:

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B over several minutes to ensure separation of the analyte from other plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

4-Hydroxyatomoxetine: Precursor ion (Q1) m/z 272.2 -> Product ion (Q3) m/z 148.1 (example transition, may need optimization).

-

Internal Standard (deuterated): Appropriate m/z transition.

-

-

Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

4. Quantification:

-

Construct a calibration curve using known concentrations of 4-hydroxyatomoxetine spiked into blank plasma and processed alongside the samples.

-

Calculate the concentration of 4-hydroxyatomoxetine in the unknown samples based on the peak area ratio of the analyte to the internal standard.

Mechanism of Action at the Norepinephrine Transporter

Atomoxetine and 4-hydroxyatomoxetine exert their therapeutic effects by binding to the norepinephrine transporter (NET) on the presynaptic neuron. This binding blocks the reuptake of norepinephrine from the synaptic cleft back into the neuron. The resulting increase in the extracellular concentration of norepinephrine enhances neurotransmission in brain regions critical for attention and executive function, such as the prefrontal cortex.

Conclusion

4-Hydroxyatomoxetine is a critical component in the overall pharmacological profile of atomoxetine. Its equipotency to the parent compound as a norepinephrine transporter inhibitor underscores its contribution to the therapeutic effects observed in the treatment of ADHD. The significant inter-individual variability in atomoxetine metabolism, largely dictated by CYP2D6 polymorphisms, directly impacts the exposure to both atomoxetine and 4-hydroxyatomoxetine, highlighting the importance of pharmacogenetic considerations in clinical practice. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals working to further elucidate the role of this major active metabolite and to develop improved therapeutic strategies for ADHD and other conditions involving noradrenergic dysfunction.

References

- 1. Metabolic profiling of norepinephrine reuptake inhibitor atomoxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioivt.com [bioivt.com]

- 3. researchgate.net [researchgate.net]

- 4. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 4-Hydroxyatomoxetine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyatomoxetine is the primary active metabolite of atomoxetine (B1665822), a selective norepinephrine (B1679862) reuptake inhibitor widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Formed predominantly by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, 4-hydroxyatomoxetine is pharmacologically active and equipotent to its parent compound in inhibiting the norepinephrine transporter (NET). This guide provides a comprehensive overview of the structural formula, synthesis, metabolism, and pharmacological properties of 4-hydroxyatomoxetine, with a focus on quantitative data and detailed experimental methodologies relevant to professionals in drug development and scientific research.

Chemical Structure

The structural formula of 4-hydroxyatomoxetine is presented below, alongside its parent compound, atomoxetine, for comparative purposes. The key structural difference is the addition of a hydroxyl group at the para-position of the phenoxy ring.

Atomoxetine

-

Molecular Formula: C₁₇H₂₁NO

-

IUPAC Name: (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine[1]

4-Hydroxyatomoxetine

-

Molecular Formula: C₁₇H₂₁NO₂

-

IUPAC Name: 3-methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenol[2]

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic parameters for atomoxetine and 4-hydroxyatomoxetine is provided in the table below. These properties are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the metabolite.

| Property | Atomoxetine | 4-Hydroxyatomoxetine | Reference |

| Molecular Weight ( g/mol ) | 255.35 | 271.35 | [1][2] |

| Protein Binding (%) | 98.7 | 66.6 | [3] |

| Primary Metabolizing Enzyme | CYP2D6 | UGTs | [2] |

| Bioavailability (%) | 63 (EMs), 94 (PMs) | - | [4] |

| Half-life (t½) (hours) | ~5 (EMs), ~21 (PMs) | - | [5] |

EMs: Extensive Metabolizers; PMs: Poor Metabolizers of CYP2D6

Metabolism and Pharmacogenomics

The metabolic pathway of atomoxetine to 4-hydroxyatomoxetine and its subsequent elimination is a critical aspect of its pharmacology, heavily influenced by pharmacogenomics.

Metabolic Pathway

Atomoxetine is primarily metabolized in the liver to 4-hydroxyatomoxetine via aromatic hydroxylation, a reaction catalyzed by the CYP2D6 enzyme. This metabolite is then rapidly conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form 4-hydroxyatomoxetine-O-glucuronide, which is then excreted in the urine. A minor metabolic pathway involves N-demethylation of atomoxetine by CYP2C19 to form N-desmethylatomoxetine.

Influence of CYP2D6 Polymorphism

The activity of the CYP2D6 enzyme is highly variable within the population due to genetic polymorphisms. Individuals can be classified as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), or ultrarapid metabolizers (UMs). This genetic variability significantly impacts the pharmacokinetics of atomoxetine. In CYP2D6 PMs, the formation of 4-hydroxyatomoxetine is significantly reduced, leading to higher plasma concentrations and a longer half-life of the parent drug, atomoxetine.

Pharmacological Activity

4-Hydroxyatomoxetine is an active metabolite that exhibits a pharmacological profile similar to its parent compound.

Norepinephrine Transporter Inhibition

Both atomoxetine and 4-hydroxyatomoxetine are potent and selective inhibitors of the norepinephrine transporter (NET). This inhibition leads to an increase in the synaptic concentration of norepinephrine, which is believed to be the primary mechanism of action in the treatment of ADHD. 4-Hydroxyatomoxetine has been shown to be equipotent to atomoxetine in its ability to inhibit norepinephrine reuptake.

| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | Reference |

| Atomoxetine | 5 | 77 | 1451 | [6] |

Ki: Inhibition constant; NET: Norepinephrine Transporter; SERT: Serotonin Transporter; DAT: Dopamine Transporter.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and evaluation of 4-hydroxyatomoxetine.

Synthesis of 4-Hydroxyatomoxetine

The following protocol is based on a patented synthetic route.

Step 1: Synthesis of (R)-N,N-dimethyl-3-(2-methyl-(4-acetylphenyl)oxy)-3-phenyl-1-aminopropane oxalate

-

To a solution of (R)-N,N-dimethylamino-1-phenylpropanol in dimethylacetamide, slowly add sodium hydride at 10-15°C.

-

Add 4-fluoro-3-methyl acetophenone (B1666503) to the reaction mixture.

-

Raise the temperature to 25-35°C and maintain for 12 hours.

-

Adjust the pH to 4-5 with acetic acid.

-

The resulting solid is filtered, washed with ethyl acetate, and dried to afford the product.

Step 2: Oxidation to (R)-N,N-dimethyl-3-(2-methyl-(4-acetoxyphenyl)oxy)-3-phenyl-1-aminopropane

-

Dissolve the product from Step 1 in methylene (B1212753) dichloride.

-

Add acetic acid and m-chloroperoxybenzoic acid (m-CPBA) at 25-35°C.

-

Maintain the reaction for 8 hours, with additional portions of m-CPBA added as needed.

-

Quench the reaction with 10% sodium bisulfite solution.

Step 3: Conversion to 4-Hydroxyatomoxetine

-

The product from Step 2 is subjected to further chemical transformations, including demethylation and hydrolysis, to yield 4-hydroxyatomoxetine.

In Vitro Metabolism of Atomoxetine in Human Liver Microsomes

This protocol describes the procedure to study the formation of 4-hydroxyatomoxetine from atomoxetine using human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Atomoxetine

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching)

-

Internal standard (for LC-MS/MS analysis)

Procedure:

-

Prepare a stock solution of atomoxetine in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.5 mg/mL final protein concentration) in potassium phosphate buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system and atomoxetine (at various concentrations to determine kinetics) to the pre-incubated microsomes.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the presence and quantity of 4-hydroxyatomoxetine using a validated LC-MS/MS method.

Norepinephrine Transporter (NET) Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of 4-hydroxyatomoxetine for the norepinephrine transporter.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells.

-

Radioligand specific for NET, for example, [³H]nisoxetine.

-

4-Hydroxyatomoxetine (test compound).

-

Desipramine or another known NET inhibitor (positive control).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of 4-hydroxyatomoxetine or the positive control.

-

For total binding, add only the radioligand and cell membranes. For non-specific binding, add a high concentration of a known NET inhibitor (e.g., desipramine) in addition to the radioligand and membranes.

-

Initiate the binding reaction by adding a fixed concentration of the radioligand (e.g., [³H]nisoxetine) to all wells.

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ and Ki values using appropriate software.

Conclusion

4-Hydroxyatomoxetine is a crucial active metabolite of atomoxetine, contributing to its therapeutic effects through potent inhibition of the norepinephrine transporter. Its formation and clearance are significantly influenced by CYP2D6 polymorphisms, a key consideration in personalized medicine approaches for ADHD treatment. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working on norepinephrine reuptake inhibitors and related compounds. Further investigation into the specific roles of 4-hydroxyatomoxetine in the clinical efficacy and safety profile of atomoxetine is warranted.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ClinPGx [clinpgx.org]

- 3. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atomoxetine - Wikipedia [en.wikipedia.org]

- 5. Clinical pharmacokinetics of atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

chemical properties and stability of 4-Hydroxyatomoxetine

An In-depth Technical Guide to the Chemical Properties and Stability of 4-Hydroxyatomoxetine

This technical guide provides a comprehensive overview of the known chemical properties and metabolic stability of 4-hydroxyatomoxetine, the primary active metabolite of the medication atomoxetine (B1665822). The information is intended for researchers, scientists, and professionals involved in drug development and pharmacology.

Chemical Properties

4-Hydroxyatomoxetine is the major oxidative metabolite of atomoxetine, formed primarily through the action of the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2][3] Its chemical properties are crucial for understanding its behavior in biological systems.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of 4-hydroxyatomoxetine. These values are primarily derived from computational predictions available in public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₁NO₂ | [4][5] |

| Molecular Weight | 271.35 g/mol | |

| pKa (Strongest Acidic) | 10.24 | Chemaxon |

| pKa (Strongest Basic) | 9.6 | Chemaxon |

| logP (Octanol-Water Partition Coefficient) | 3.23 | ALOGPS |

| Water Solubility | 0.0321 mg/mL | ALOGPS |

| Polar Surface Area | 41.49 Ų | Chemaxon |

| Hydrogen Bond Donor Count | 2 | Chemaxon |

| Hydrogen Bond Acceptor Count | 3 | Chemaxon |

| Rotatable Bond Count | 6 | Chemaxon |

Chemical Stability

Detailed experimental data on the chemical stability of 4-hydroxyatomoxetine, including its sensitivity to light, temperature, and pH, are not extensively available in the public domain. The primary focus of existing literature is on its metabolic stability and fate within biological systems.

Metabolic Stability and Pathways

4-Hydroxyatomoxetine is a pharmacologically active metabolite, equipotent to atomoxetine as an inhibitor of the norepinephrine (B1679862) transporter. However, it circulates in plasma at much lower concentrations than the parent drug in individuals with normal CYP2D6 activity (extensive metabolizers).

The primary metabolic pathway for atomoxetine involves aromatic ring hydroxylation to form 4-hydroxyatomoxetine, a reaction predominantly catalyzed by CYP2D6. In individuals with low CYP2D6 activity (poor metabolizers), this conversion still occurs but at a much slower rate, mediated by other CYP enzymes. Following its formation, 4-hydroxyatomoxetine is rapidly conjugated with glucuronic acid to form 4-hydroxyatomoxetine-O-glucuronide, an inactive metabolite that is then excreted, mainly in the urine. This glucuronidation step is the major Phase II metabolic pathway.

References

An In-Depth Technical Guide to 4-Hydroxyatomoxetine Glucuronidation and Excretion Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atomoxetine (B1665822), a selective norepinephrine (B1679862) reuptake inhibitor, is a widely prescribed medication for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its metabolism is complex and significantly influenced by genetic polymorphisms, particularly in the Cytochrome P450 2D6 (CYP2D6) enzyme. The primary metabolic pathway involves the hydroxylation of atomoxetine to its pharmacologically active metabolite, 4-hydroxyatomoxetine. This metabolite is then extensively conjugated with glucuronic acid to form 4-hydroxyatomoxetine-O-glucuronide, a water-soluble and readily excretable compound.[1][2][3] This technical guide provides a comprehensive overview of the glucuronidation and excretion pathways of 4-hydroxyatomoxetine, including quantitative data, detailed experimental protocols, and visual representations of the involved processes.

Metabolism of Atomoxetine to 4-Hydroxyatomoxetine

The formation of 4-hydroxyatomoxetine is the rate-limiting step in the clearance of atomoxetine and is primarily catalyzed by the CYP2D6 enzyme.[2][3] Individuals can be classified into different CYP2D6 metabolizer phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs), based on their genetic makeup. This genetic variability leads to significant differences in the pharmacokinetics of atomoxetine and its metabolites.[1] In CYP2D6 EMs, atomoxetine is rapidly converted to 4-hydroxyatomoxetine, while in PMs, this conversion is significantly slower, leading to higher plasma concentrations and a longer half-life of the parent drug.[2][3]

Glucuronidation of 4-Hydroxyatomoxetine

Following its formation, 4-hydroxyatomoxetine undergoes extensive phase II metabolism via glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that transfer glucuronic acid from the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to the hydroxyl group of 4-hydroxyatomoxetine, forming the inactive and water-soluble 4-hydroxyatomoxetine-O-glucuronide.[1][3]

While the specific UGT isoforms responsible for the glucuronidation of 4-hydroxyatomoxetine have not been definitively identified in the reviewed literature, the UGT1A and UGT2B families are the primary enzymes involved in the glucuronidation of a wide range of drugs and xenobiotics.

Excretion of 4-Hydroxyatomoxetine Glucuronide

The highly polar nature of 4-hydroxyatomoxetine-O-glucuronide facilitates its elimination from the body, primarily through the kidneys and subsequent excretion in the urine.[2][4] The transport of the glucuronide conjugate from the hepatocytes into the bloodstream and from the renal tubules into the urine is mediated by specific efflux transporters. While the specific transporters for 4-hydroxyatomoxetine-O-glucuronide have not been explicitly identified, members of the ATP-binding cassette (ABC) transporter superfamily, such as Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP), are known to be involved in the efflux of glucuronidated metabolites. In the kidney, Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs) may play a role in the uptake of the glucuronide from the blood into the renal proximal tubule cells for subsequent excretion.

Quantitative Data

The pharmacokinetics of atomoxetine and its metabolites are significantly influenced by the CYP2D6 phenotype. The following tables summarize key quantitative data from literature.

Table 1: Pharmacokinetic Parameters of Atomoxetine and its Metabolites in Different CYP2D6 Phenotypes.

| Parameter | CYP2D6 Extensive Metabolizers (EMs) | CYP2D6 Poor Metabolizers (PMs) | Reference |

| Atomoxetine | |||

| Bioavailability | 63% | 94% | [1] |

| Tmax | ~1.0 hour | ~2.5 hours | [1] |

| Half-life | 5.2 hours | 21.6 hours | [2] |

| Systemic Plasma Clearance | 0.35 L/h/kg | 0.03 L/h/kg | [2] |

| 4-Hydroxyatomoxetine | |||

| Plasma Concentration (relative to Atomoxetine) | 1% | 0.1% | [4] |

| Plasma Protein Binding | 66.6% | 66.6% | [1] |

| N-desmethylatomoxetine | |||

| Plasma Concentration (relative to Atomoxetine) | 5% | 45% | [4] |

| Plasma Protein Binding | 99.1% | 99.1% | [1] |

Table 2: Urinary Excretion of Atomoxetine and its Metabolites.

| Metabolite | CYP2D6 Extensive Metabolizers (EMs) (% of dose) | CYP2D6 Poor Metabolizers (PMs) (% of dose) | Reference |

| Unchanged Atomoxetine | < 3% | < 3% | [4] |

| 4-Hydroxyatomoxetine and its Glucuronide | 86% | 40% | [4] |

| Total Urinary Excretion | > 96% | 80% | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 4-hydroxyatomoxetine glucuronidation and excretion.

In Vitro Glucuronidation Assay using Human Liver Microsomes